molecular formula C21H19ClN4O B2708179 N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-97-3

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2708179
M. Wt: 378.86
InChI Key: NDJRWXUOSABZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H19ClN4O and its molecular weight is 378.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is synthesized through chlorination and aminisation processes, starting from a pyrazolo[1,5-a]pyrimidine diol precursor. Its crystal structure has been elucidated, indicating it belongs to the triclinic system, and detailed through element analysis, infrared spectroscopy, nuclear magnetic resonance, and X-ray diffraction studies. This structural knowledge aids in understanding the compound's potential interactions and mechanisms of action in biological systems (Lu Jiu-fu et al., 2015).

Biological Activity and Potential Therapeutic Applications

While the direct research on N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is limited, insights can be drawn from studies on structurally similar pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown moderate anticancer activities, suggesting potential for therapeutic applications in oncology. For example, synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer potential, providing a foundation for further investigation into related compounds, including N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Lu Jiu-fu et al., 2015).

Mechanisms of Action

Research into pyrazolo[1,5-a]pyrimidine derivatives has also focused on their mechanisms of action, particularly as A3 adenosine receptor antagonists. These studies have led to the development of compounds with high affinity and selectivity toward this receptor, highlighting the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold in neurodegenerative diseases and other conditions mediated by this receptor pathway (L. Squarcialupi et al., 2013). Such research underscores the importance of understanding the interaction between these compounds and biological targets, paving the way for the development of new therapeutics.

Fluorescent Probes for Biological and Environmental Applications

Pyrazolo[1,5-a]pyrimidines have also been explored as intermediates for creating functional fluorophores. These compounds exhibit significant fluorescence and photophysical properties, making them suitable for use as fluorescent probes in biological and environmental sensing applications. Their ability to detect relevant species showcases the versatility of the pyrazolo[1,5-a]pyrimidine framework beyond therapeutic uses, extending into analytical chemistry and diagnostic research (Juan C Castillo et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13-8-9-15(11-18(13)22)25-20-10-14(2)24-21-17(12-23-26(20)21)16-6-4-5-7-19(16)27-3/h4-12,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRWXUOSABZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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